Renal Excretion Selectivity vs. Other Oxylipin Diols
In a human study measuring circulating and urinary oxylipin diols, 15,16-DiHODE exhibited a unique renal excretion profile. Its urine concentration reached approximately 30% of plasma levels in the preprandial state, while every other diol measured—including 9,10-DiHOME, 12,13-DiHOME, 9,10-DiHODE, and 12,13-DiHODE—had urine-to-plasma ratios below 5% [1]. This ~6-fold or greater selectivity for renal elimination has not been reported for any structurally similar diol, indicating a distinct clearance mechanism that must be accounted for in pharmacokinetic modeling, biomarker normalization, and urinary diagnostic assay development [1].
| Evidence Dimension | Urine-to-plasma concentration ratio (preprandial) |
|---|---|
| Target Compound Data | ~30% of plasma concentration excreted in urine |
| Comparator Or Baseline | All other diols (9,10-DiHOME, 12,13-DiHOME, 9,10-DiHODE, 12,13-DiHODE): <5% of plasma concentration |
| Quantified Difference | ≥6-fold higher urine-to-plasma ratio for 15,16-DiHODE vs. all other diols |
| Conditions | Human subjects; preprandial plasma and urine; LC-MS/MS quantification; measurement of multiple diol species simultaneously |
Why This Matters
Procuring 15,16-DiHODE is essential for any study involving urinary oxylipin excretion, renal biomarker panels, or pharmacokinetic modeling of sEH-derived diols, because no other diol recapitulates its highly preferential renal clearance.
- [1] Oh YT, Yang J, Stefanovski D, Hammock B, Youn JH. Determinants of Meal-Induced Changes in Circulating FFA Epoxides, Diols, and Diol-to-Epoxide Ratios as Indices of Soluble Epoxide Hydrolase Activity. Int J Mol Sci. 2023 Dec 11;24(24):17351. doi: 10.3390/ijms242417351. View Source
